(S)-3-Hydroxytetrahydrofuran-3-carbonitrile
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Overview
Description
(S)-3-Hydroxytetrahydrofuran-3-carbonitrile is an organic compound with a unique structure that includes a tetrahydrofuran ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Hydroxytetrahydrofuran-3-carbonitrile typically involves the use of chiral catalysts to ensure the production of the (S)-enantiomer. One common method involves the reaction of a suitable precursor with a cyanide source under controlled conditions to introduce the nitrile group. The hydroxyl group is then introduced through a subsequent reaction, often involving oxidation or hydrolysis steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Hydroxytetrahydrofuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Hydroxytetrahydrofuran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-3-Hydroxytetrahydrofuran-3-carbonitrile exerts its effects depends on its interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
®-3-Hydroxytetrahydrofuran-3-carbonitrile: The enantiomer of the compound, with different stereochemistry.
Tetrahydrofuran-3-carbonitrile: Lacks the hydroxyl group, leading to different chemical properties.
3-Hydroxytetrahydrofuran: Lacks the nitrile group, affecting its reactivity and applications.
Uniqueness: (S)-3-Hydroxytetrahydrofuran-3-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(3S)-3-hydroxyoxolane-3-carbonitrile |
InChI |
InChI=1S/C5H7NO2/c6-3-5(7)1-2-8-4-5/h7H,1-2,4H2/t5-/m0/s1 |
InChI Key |
ZWPMBJQNZNDJDU-YFKPBYRVSA-N |
Isomeric SMILES |
C1COC[C@]1(C#N)O |
Canonical SMILES |
C1COCC1(C#N)O |
Origin of Product |
United States |
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